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Compound of Interest

Compound Name: 3,5-Difluoro-4-(methyl)thiophenol

Cat. No.: B1407934 Get Quote

Disclaimer: Information regarding the specific chemical compound 3,5-Difluoro-4-
(methyl)thiophenol is not readily available in the public domain. This guide provides a

comprehensive overview of the closely related compound, 3,5-Difluorothiophenol, for which

scientific data is accessible. This information is intended for researchers, scientists, and drug

development professionals.

Introduction
3,5-Difluorothiophenol is an organosulfur compound and a fluorinated analog of thiophenol.

The presence of two fluorine atoms on the benzene ring significantly influences its

physicochemical properties and reactivity. Thiophenols, in general, are important intermediates

in organic synthesis and have applications in medicinal chemistry and materials science. The

fluorine substituents in 3,5-difluorothiophenol can enhance metabolic stability and binding

affinity to biological targets, making it a valuable building block in drug discovery.

Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 3,5-

Difluorothiophenol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1407934?utm_src=pdf-interest
https://www.benchchem.com/product/b1407934?utm_src=pdf-body
https://www.benchchem.com/product/b1407934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1407934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₆H₄F₂S

Molecular Weight 146.16 g/mol

Physical Form Solid

InChI
1S/C6H4F2S/c7-4-1-5(8)3-

6(9)2-4/h1-3,9H

InChI Key
LFYVNHDFVIPZHV-

UHFFFAOYSA-N

SMILES String Fc1cc(F)cc(S)c1

CAS Number
2713-34-0 (related compound

3,5-Difluorophenol)

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 3,5-Difluorothiophenol was

not found in the initial search, a general and common method for the preparation of thiophenols

is the reduction of the corresponding benzenesulfonyl chloride. A plausible synthetic route for

3,5-difluorothiophenol would start from 3,5-difluoroaniline.

General Synthesis of Substituted Thiophenols:
A common route for synthesizing thiophenols involves the reduction of benzenesulfonyl

chlorides. The general steps are outlined below:

Diazotization of the corresponding aniline: The starting aniline is treated with a source of

nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt.

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a

copper catalyst (Sandmeyer reaction) to yield the benzenesulfonyl chloride.

Reduction: The benzenesulfonyl chloride is reduced to the corresponding thiophenol.

Common reducing agents for this step include zinc dust in an acidic medium or a milder

reducing agent like triphenylphosphine.
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A patent for the preparation of various thiophenols describes a method involving the reaction of

a substituted benzenesulfonamide with potassium formate at elevated temperatures, followed

by acidification to yield the thiophenol[1].

Illustrative Experimental Workflow for Thiophenol Synthesis and Characterization
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General Workflow for Thiophenol Synthesis and Characterization

Synthesis

Characterization

Starting Material
(e.g., Substituted Aniline)

Diazotization

Sulfonylation

Reduction

Aqueous Workup
& Extraction

Purification
(e.g., Distillation, Chromatography)

Final Thiophenol Product

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Structure
Verification

IR Spectroscopy

Functional Group
Identification

Mass Spectrometry

Molecular Weight
Confirmation

Purity Analysis
(e.g., GC, HPLC)

Purity
Determination

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1407934?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1407934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A generalized workflow for the synthesis and structural confirmation of a substituted

thiophenol.

Reactivity and Potential Signaling Pathways
Thiophenols exhibit a rich and diverse reactivity, primarily centered around the nucleophilic and

acidic nature of the thiol group. The fluorine atoms in 3,5-difluorothiophenol are expected to

increase the acidity of the thiol proton compared to unsubstituted thiophenol due to their

electron-withdrawing inductive effects[2].

Key Reactions of Thiophenols:
Acidity and Thiophenolate Formation: Thiophenols are more acidic than their corresponding

phenols. They readily deprotonate in the presence of a base to form highly nucleophilic

thiophenolate anions[2].

Alkylation: The resulting thiophenolate is an excellent nucleophile and can be readily

alkylated by reaction with alkyl halides to form thioethers (sulfides)[2].

Oxidation: Thiophenols can be oxidized under mild conditions to form disulfides. This

reaction is often reversible, and the disulfide can be reduced back to the thiol.

Michael Addition: Thiophenols can participate in Michael additions to α,β-unsaturated

carbonyl compounds.

No specific signaling pathways involving 3,5-difluorothiophenol have been reported. However,

due to the structural analogy with other thiophenols and fluorinated aromatic compounds, it

could potentially interact with various biological targets. The thiol group can act as a

nucleophile or a ligand for metal ions in metalloenzymes. The fluorinated benzene ring can

participate in various non-covalent interactions, such as dipole-dipole and hydrophobic

interactions, within protein binding pockets.

General Reactivity of Thiophenols
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Key Reactions of Thiophenols
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Caption: A diagram illustrating the principal chemical reactions of the thiophenol functional

group.

Safety and Handling
Based on the safety information for 3,5-difluorothiophenol, it is classified as Acute Toxicity, Oral

(Category 4) with the hazard statement H302 (Harmful if swallowed). General safety

precautions for handling thiophenols should be observed. These compounds often have a

strong, unpleasant odor. Work should be conducted in a well-ventilated fume hood, and

appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion
While specific experimental data for 3,5-Difluoro-4-(methyl)thiophenol remains elusive, this

guide provides a detailed overview of the closely related and commercially available

compound, 3,5-Difluorothiophenol. The information on its chemical properties, general

synthetic approaches, and expected reactivity serves as a valuable resource for researchers in
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organic synthesis and drug discovery. The presence of fluorine atoms is known to impart

unique properties to organic molecules, and further investigation into the synthesis and

biological activity of fluorinated thiophenols like 3,5-difluorothiophenol is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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